molecular formula C21H16BrN3O3 B10869362 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide

2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide

Cat. No.: B10869362
M. Wt: 438.3 g/mol
InChI Key: JTLBJKNIPDOIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromophenyl group, a dioxoimidazolidinyl moiety, and a naphthalenylacetamide structure. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide typically involves the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions. For example, the reaction of 4-bromoaniline with glyoxal in the presence of an acid catalyst can yield the imidazolidinone intermediate.

    Acylation Reaction: The imidazolidinone intermediate is then acylated with naphthalene-2-acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.

    Reduction: Reduction of the imidazolidinone ring can yield various reduced derivatives, depending on the reducing agent used.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Brominated quinones.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazolidinone ring may also play a role in binding to proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares the bromophenyl group and has similar biological activities.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a bromophenyl group, used in antimicrobial and anticancer research.

Uniqueness

2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazolidinone core and naphthalenylacetamide structure differentiate it from other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H16BrN3O3

Molecular Weight

438.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C21H16BrN3O3/c22-16-6-9-18(10-7-16)25-20(27)13-24(21(25)28)12-19(26)23-17-8-5-14-3-1-2-4-15(14)11-17/h1-11H,12-13H2,(H,23,26)

InChI Key

JTLBJKNIPDOIMN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.